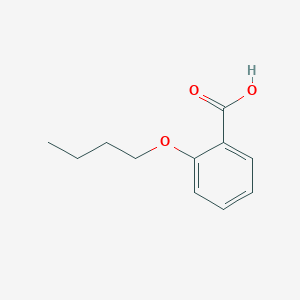
2-Butoxybenzoic acid
Cat. No. B1283058
Key on ui cas rn:
2200-81-9
M. Wt: 194.23 g/mol
InChI Key: UABHETFCVNRGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08466199B2
Procedure details


Under N2, the mixture of ethyl salicylate (4.16 g, 25 mmol), butyl bromide (4.80 g, 3.77 ml, 35 mmol) and potassium carbonate (4.15 g, 30 mmol) in dry 2-Butanone (100 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (18 ml, 36 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. After the aqueous solution was acidified by 6N HCl to pH 2 at 5° C., the mixture was extracted with Et2O (50 ml×3). The organic phase was combined and washed with water (10 ml×2) respectively. The ether extract was dried with anhydrous sodium sulfate and then concentrated to give 2-Butoxy-benzoic acid as oil (3.40 g, 17.5 mmol), which was then treated with of 1M sodium trimethylsilanolate (17.0 ml, 17.0 mmol) to give Sodium 2-allyloxy-6-methyl-benzoate (3.53 g, 65.3%) as white powder. 1H-NMR (400 MHz, D2O): 7.22 (m, 2 arom. H); 6.93 (m, 2 arom. H); 3.94 (t, CH3CH2CH2CH2O); 1.59 (m, CH3CH2CH2CH2O); 1.32 (m, CH3CH2CH2CH2O); 0.78 (t, CH3CH2CH2CH2O). 13C-NMR (100 MHz, D2O): 176.54 (—C═O); 154.93; 130.10; 129.81; 127.85; 120.82; 114.13; 69.26; 30.64; 18.68; 13.21.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:10]CC)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:13](Br)[CH2:14][CH2:15][CH3:16].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CC(=O)CC.CCO>[CH2:13]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])[CH2:14][CH2:15][CH3:16] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.77 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)Br
|
|
Name
|
|
|
Quantity
|
4.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After this mixture was stirred for 2 h at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 48 h
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the suspended inorganic salt was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentration of the resulting solution by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded pale yellowish syrup, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ethanol was removed at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was acidified by 6N HCl to pH 2 at 5° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with Et2O (50 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (10 ml×2) respectively
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC1=C(C(=O)O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 17.5 mmol | |
| AMOUNT: MASS | 3.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
